L-METHIONINE (1-13C; METHYL-D3)
Description
Significance of Stable Isotope Labeling in Modern Biological Sciences
The use of stable isotopes has revolutionized the study of metabolic networks. nih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in a wide range of studies, including those involving human subjects. diagnosticsworldnews.comstudysmarter.co.uk This technique allows for the direct measurement of the biosynthesis, processing, and degradation of biomolecules, providing a dynamic view of metabolic processes. diagnosticsworldnews.com
Advanced analytical methods, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can detect the subtle mass differences between the labeled and unlabeled compounds. wikipedia.orgnih.gov This capability enables scientists to quantify metabolic fluxes, identify novel pathways, and gain a deeper understanding of cellular metabolism. nih.gov The application of stable isotope labeling is a cornerstone of metabolomics, the large-scale study of small molecules within cells, tissues, or organisms. nih.gov
Overview of Isotopically Labeled Amino Acids as Research Probes
Amino acids are the fundamental building blocks of proteins and are central to a vast array of metabolic processes. sigmaaldrich.com Isotopically labeling amino acids allows researchers to trace their journey within a biological system. diagnosticsworldnews.com These labeled amino acids can be incorporated into newly synthesized proteins, providing a means to measure protein synthesis and turnover rates. nih.govyoutube.com
One of the most prominent methods utilizing labeled amino acids is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.gov In SILAC, cells are grown in a medium where a standard amino acid is replaced by its heavy isotope-labeled counterpart. nih.gov This results in the incorporation of the heavy amino acid into the entire proteome of the cells, allowing for the quantitative comparison of protein abundance between different cell populations. nih.gov Beyond proteomics, labeled amino acids are invaluable for tracing the fate of their carbon and nitrogen atoms through interconnected metabolic pathways. uky.edu
Unique Advantages of L-METHIONINE (1-13C; METHYL-D3) in Tracer Studies
L-METHIONINE (1-13C; METHYL-D3) is a doubly labeled amino acid, meaning it contains two different stable isotopes at specific positions. medchemexpress.com This dual labeling provides a significant advantage by allowing the simultaneous tracking of multiple metabolic fates of methionine from a single tracer molecule. uky.edu
The ¹³C label at the carboxyl group (1-¹³C) is primarily used to trace the incorporation of methionine into the polypeptide chain during protein synthesis. The rate of its inclusion into proteins provides a direct measure of protein synthesis rates.
The deuterium (B1214612) (D) labels on the methyl group (methyl-D₃) are used to follow the path of this crucial functional group. Methionine, after being converted to S-adenosylmethionine (SAM), is the universal methyl donor in the cell. This methyl group is transferred to a vast number of molecules, including DNA, RNA, histones, and other proteins, in a process called methylation. By tracing the D₃-methyl group, researchers can study the kinetics of these vital methylation reactions.
The ability to concurrently measure both protein synthesis and methylation from one precursor offers a powerful and efficient tool for dissecting complex cellular processes. This is particularly valuable in fields like cancer research, where both protein synthesis and DNA methylation are often dysregulated.
| Isotopic Label | Position on L-Methionine | Metabolic Process Traced | Key Research Applications |
| Carbon-13 (¹³C) | Carboxyl Group (1-position) | Protein Synthesis | Measuring rates of new protein creation. |
| Deuterium (D₃) | Methyl Group | Methylation Reactions | Studying DNA, RNA, and histone methylation; creatine (B1669601) synthesis. |
Properties
Molecular Weight |
153.22 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Isotopic Labeling Strategies and Synthetic Methodologies for L Methionine 1 13c; Methyl D3
Principles of Carbon-13 and Deuterium (B1214612) Labeling
Stable isotope labeling involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope. chempep.com In the case of L-METHIONINE (1-¹³C; METHYL-D₃), two different stable isotopes are utilized: carbon-13 (¹³C) and deuterium (²H or D).
Carbon-13 (¹³C): This stable isotope of carbon possesses an additional neutron compared to the more abundant ¹²C. Its natural abundance is approximately 1.1%. chempep.com Incorporating ¹³C at a specific position, such as the carboxyl carbon (C-1) of L-methionine, allows for the precise tracking of this carbon atom through metabolic transformations using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. chempep.comsigmaaldrich.com
Deuterium (²H or D): As a stable isotope of hydrogen, deuterium contains one proton and one neutron, making it twice as heavy as protium (B1232500) (¹H). Its natural abundance is significantly lower than that of protium, at about 0.02%. chempep.com Labeling the methyl group of L-methionine with three deuterium atoms (a trideuteromethyl or -d₃ group) provides a distinct mass signature and is particularly useful for studying methylation reactions, as the methyl group is frequently transferred in biological systems. utoronto.ca
The dual labeling of L-methionine with both ¹³C and deuterium creates a molecule with a unique mass and spectroscopic signature, enabling researchers to simultaneously follow different parts of the molecule in complex biological milieu. This approach minimizes the ambiguity that can arise from metabolic scrambling, where isotopes might be redistributed to other molecules. chempep.com
Chemical Synthesis Pathways for L-METHIONINE (1-¹³C; METHYL-D₃) Production
The chemical synthesis of L-METHIONINE (1-¹³C; METHYL-D₃) requires a multi-step process that precisely introduces the isotopic labels at the desired positions. While various synthetic routes can be envisioned, a common strategy involves the use of isotopically labeled precursors.
A plausible synthetic route could start with a precursor already containing the ¹³C-labeled carboxyl group. For the introduction of the deuterated methyl group, a key step would involve the reaction of a suitable homocysteine derivative with a deuterated methylating agent. For instance, L-homocysteine could be reacted with iodomethane-d₃ (¹³CD₃I) or a similar methyl-d₃ donor.
One documented synthetic approach for a related compound, L-METHIONINE-METHYL-13C, involves the reaction of L-homocysteine with iodomethane-¹³C. chemicalbook.com Adapting this for the desired dual-labeled product would necessitate starting with L-homocysteine and reacting it with a methyl-d₃ source, and ensuring the starting homocysteine or a precursor contains the ¹³C-labeled carboxyl group.
The versatility of modern synthetic organic chemistry, including methods like palladium-catalyzed C(sp³)–H functionalization, offers pathways to create a variety of isotopically labeled amino acids. rsc.org These methods can provide high yields and cost-effective production for research applications. rsc.org
Table 1: Key Reactants for the Synthesis of L-METHIONINE (1-¹³C; METHYL-D₃)
| Reactant | Role in Synthesis |
| L-Homocysteine | Provides the backbone of the methionine molecule. |
| Iodomethane-d₃ (CD₃I) | Serves as the source of the deuterated methyl group. |
| ¹³C-labeled precursor | A starting material containing the ¹³C-labeled carboxyl group. |
Isotopic Enrichment and Purity Considerations for Research Applications
For the successful application of L-METHIONINE (1-¹³C; METHYL-D₃) in research, high isotopic enrichment and chemical purity are paramount.
Isotopic Enrichment: This refers to the percentage of molecules that contain the desired stable isotope at the specified position. For quantitative studies, isotopic enrichment levels of 99% or higher are often required. isotope.comisotope.comeurisotop.comisotope.com This high level of enrichment ensures that the signal from the labeled molecule is strong and easily distinguishable from the natural abundance background.
Chemical Purity: The final product must be free from chemical impurities, including unlabeled L-methionine, other amino acids, and reagents from the synthesis process. isotope.comisotope.comisotope.com High chemical purity, typically 98% or greater, is essential to avoid interference in analytical measurements and to ensure that any observed biological effects are solely due to the labeled compound. isotope.comisotope.comisotope.com
Techniques such as NMR spectroscopy and mass spectrometry are used to verify both the isotopic enrichment and the chemical purity of the final product. These analytical methods can confirm the precise location of the isotopic labels and quantify any impurities.
Table 2: Quality Control Parameters for L-METHIONINE (1-¹³C; METHYL-D₃)
| Parameter | Typical Specification | Analytical Technique |
| Isotopic Enrichment (¹³C) | ≥ 99% | Mass Spectrometry, NMR |
| Isotopic Enrichment (D) | ≥ 99% | Mass Spectrometry, NMR |
| Chemical Purity | ≥ 98% | HPLC, NMR |
Production of Isotope-Labeled S-Adenosylmethionine (SAM) from L-METHIONINE (1-¹³C; METHYL-D₃)
A significant application of labeled L-methionine is its use as a precursor for the enzymatic synthesis of S-adenosylmethionine (SAM), a universal methyl group donor in biological systems. mdpi.com The synthesis of SAM from L-methionine is catalyzed by the enzyme methionine adenosyltransferase (MAT), which utilizes adenosine (B11128) triphosphate (ATP) as a co-substrate. nih.govharvard.edugoogle.com
The enzymatic reaction is as follows: L-Methionine + ATP → S-Adenosylmethionine + Pyrophosphate + Orthophosphate google.com
By using L-METHIONINE (1-¹³C; METHYL-D₃) as the substrate, researchers can produce S-Adenosylmethionine with the same isotopic labeling pattern. This labeled SAM is an invaluable tool for studying methylation reactions. The ¹³C label on the carboxyl group and the deuterium on the methyl group allow for the simultaneous tracking of the methyl transfer and the fate of the remaining molecule.
Various strategies have been developed to optimize the enzymatic production of SAM, including the use of recombinant MAT enzymes with reduced product inhibition and immobilization of the enzyme for continuous production. mdpi.comnih.gov These advancements have made the synthesis of labeled SAM more efficient and scalable for research purposes. mdpi.comnih.gov
Table 3: Components for the Enzymatic Synthesis of Labeled S-Adenosylmethionine
| Component | Function |
| L-METHIONINE (1-¹³C; METHYL-D₃) | Isotope-labeled substrate |
| Adenosine Triphosphate (ATP) | Co-substrate providing the adenosyl group |
| Methionine Adenosyltransferase (MAT) | Enzyme catalyzing the reaction |
| Buffer Solution | Maintains optimal pH and ionic conditions |
Advanced Analytical Techniques for L Methionine 1 13c; Methyl D3 and Its Metabolites
Mass Spectrometry-Based Approaches for Isotope Tracking
Mass spectrometry (MS) stands as a cornerstone for the analysis of L-METHIONINE (1-13C; METHYL-D3) due to its high sensitivity and specificity in differentiating isotopic labels.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Methodologies
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the targeted analysis of L-methionine and its metabolites in various biological matrices. This method offers robust separation and sensitive detection. nih.gov In a typical LC-MS/MS workflow, metabolites are first separated based on their physicochemical properties by liquid chromatography and then detected by mass spectrometry. The use of isotopically labeled internal standards, such as D3-creatinine, helps ensure accurate quantification. nih.gov
A fast, direct LC-MS/MS method has been developed for the simultaneous analysis of 45 amino acids in plasma, including methionine, without the need for a derivatization step. restek.com This approach utilizes a hybrid retention mode column to achieve good chromatographic separation of critical isobaric compounds within a 13-minute run time. restek.com The method has demonstrated acceptable linearity, precision, and accuracy for a wide range of analyte concentrations. restek.com
Table 1: LC-MS/MS Parameters for Selected Metabolites
| Metabolite | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Methionine | 4.65 | 150.1 | 133.1 |
| Homocysteine | 3.55 | 136.1 | 90.1 |
| Cysteine | 2.95 | 122.1 | 76.1 |
| Creatinine | 2.85 | 114.1 | 44.2 |
This table is a representation of typical LC-MS/MS data and may not reflect the exact parameters from a single study.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of amino acids, often requiring a derivatization step to increase the volatility of the analytes. hmdb.caacs.org In isotopic labeling studies, GC-MS is frequently utilized to quantify the incorporation of 13C into protein-hydrolyzed amino acids. acs.org The analysis of amino acid isotopologues by GC-MS operating in selected ion monitoring (SIM) mode allows for precise measurement of isotopic enrichment. acs.org
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. This technique involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte of interest, in this case, L-METHIONINE (1-13C; METHYL-D3). By measuring the ratio of the unlabeled to the labeled compound by mass spectrometry, the absolute concentration of the endogenous analyte can be determined with high accuracy, as it corrects for sample preparation losses and matrix effects. nih.gov
High-Resolution Mass Spectrometry for Metabolite Profiling
High-resolution mass spectrometry (HRMS), particularly with instruments like the Orbitrap, provides the capability to assess the molecular masses of peptides and metabolites with exceptional precision and accuracy. acs.org This allows for the computational inference of labeling information in amino acids from complex biological samples. acs.org HRMS is instrumental in untargeted metabolomics studies, where the goal is to obtain a comprehensive profile of all metabolites present in a sample. In studies using L-[methyl-13C]methionine, HRMS can help to identify and quantify a wide range of methylated metabolites, providing a global view of methylation events within the cell. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural and quantitative information on metabolites in biological samples.
13C NMR for Monitoring Carbon Fluxes and Methyl Resonances
13C NMR spectroscopy is particularly well-suited for tracing the fate of the 13C label from L-METHIONINE (1-13C; METHYL-D3) through various metabolic pathways. By monitoring the appearance and intensity of 13C signals in different metabolites over time, researchers can map carbon fluxes and gain insights into the dynamics of one-carbon metabolism. nih.govnih.gov
In studies of tumor metabolism, the use of L-[methyl-13C]methionine combined with 1H-13C NMR spectroscopy has been employed to investigate the "global methylome," which encompasses the entire set of methylated molecules within a cell. nih.gov This approach has revealed significant differences in the methylation patterns between different tumor models. nih.gov For instance, in vitro studies of melanoma cells showed strong 13C-enrichment in S-adenosyl-methionine and N-methylated proteins, while in vivo studies of implanted melanoma tumors demonstrated high enrichment in creatine (B1669601) and phosphatidylcholine. nih.gov
Two-dimensional (2D) 1H-13C NMR spectroscopy sequences, which are not yet widely applied in metabolomics, have proven to be highly effective in resolving and identifying the array of methyl acceptors. nih.gov This technique has been instrumental in distinguishing the metabolic phenotypes of different tumor stages. nih.govnih.gov
Table 2: 13C-Enrichment in Metabolites from L-[methyl-13C]Methionine
| Metabolite | In Vitro B16 Melanoma Cells | In Vivo B16 Melanoma Tumors |
| S-adenosyl-methionine | Strong Enrichment | Poor Enrichment |
| N-methylated proteins | Strong Enrichment | Poor Enrichment |
| Creatine | Poor Enrichment | Strong Enrichment |
| Phosphatidylcholine | Poor Enrichment | Strong Enrichment |
| Taurine | - | Labeled |
This table summarizes findings from a study on a murine model of malignant melanoma. nih.gov
1H-13C 2D NMR Spectroscopy for Structural and Dynamic Analysis
Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H-¹³C heteronuclear techniques, is invaluable for the detailed structural and dynamic analysis of L-METHIONINE (1-13C; METHYL-D3) and its downstream metabolites. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.
HSQC experiments provide direct correlation between a proton (¹H) and the carbon (¹³C) to which it is directly attached. This is instrumental in unambiguously identifying the labeled methyl group in various metabolic products. For instance, in a study of tumor models labeled with L-[¹³C-methyl]methionine, 2D ¹H-¹³C NMR spectra were utilized to identify the set of cellular methyl acceptors, referred to as the global methylome. nih.gov The ¹³C-label on the methyl group of methionine allows for the sensitive and selective detection of this group as it is transferred to other molecules, such as lipids, proteins, and small molecule metabolites. The distinct chemical shifts of the ¹H and ¹³C nuclei in different chemical environments provide a "fingerprint" for each metabolite.
HMBC, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for elucidating the complete chemical structure of novel or unexpected metabolites. By observing the correlation between the deuterium-labeled methyl protons (which have a residual ¹H signal) and adjacent carbons, the connectivity of the metabolic product can be pieced together. These techniques provide not just static structural information but can also offer insights into the dynamics of metabolic processes by analyzing the relative intensities of cross-peaks in the NMR spectra over time. researchgate.net
The methyl region of the ¹H-¹³C HSQC spectrum is particularly sensitive to the local chemical environment, which is influenced by the secondary and tertiary structure of proteins. mdpi.com This makes it a powerful tool for assessing the structural integrity of proteins that have incorporated the labeled methionine. mdpi.com
Below is a table of expected ¹H and ¹³C chemical shifts for the labeled methyl group of L-METHIONINE (1-13C; METHYL-D3) in its free form. These values can shift significantly upon its incorporation into different metabolites.
Interactive Data Table: Expected NMR Chemical Shifts for the Labeled Methyl Group of L-METHIONINE (1-13C; METHYL-D3)
| Nucleus | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H (residual) | ~2.1 | Singlet (broadened by deuterium) |
Note: Chemical shifts are approximate and can vary based on solvent and pH.
Deuterium (B1214612) (D) NMR for Tracing Methyl Group Dynamics
Deuterium (²H or D) NMR spectroscopy offers a unique and powerful method for directly tracing the fate of the methyl group from L-METHIONINE (1-13C; METHYL-D3). Since deuterium is not naturally abundant, its signal in an NMR spectrum is a direct and unambiguous indicator of the presence of the labeled methyl group. This technique is particularly well-suited for in vivo studies, as it can be used to non-invasively monitor metabolic processes in intact cells or even whole organisms.
A key application of deuterium NMR in this context is to follow the transfer of the labeled methyl group in transmethylation reactions. For example, studies have used deuterium-labeled methionine to investigate its metabolism in the liver. nih.gov The rate of formation of labeled metabolites, such as sarcosine, can be quantified by monitoring the appearance and growth of their specific deuterium NMR signals over time. nih.gov This provides valuable information on the kinetics of metabolic pathways.
Furthermore, deuterium NMR can provide insights into the dynamics and mobility of the methyl group in different molecular environments. The linewidth of the deuterium NMR signal is sensitive to the rate of molecular tumbling. A narrow linewidth suggests a highly mobile methyl group, such as in a small, freely diffusing metabolite. Conversely, a broad linewidth indicates restricted motion, which might occur if the methyl group is incorporated into a large protein or bound to a cell membrane.
The table below summarizes key research findings from studies utilizing deuterium NMR with labeled methionine to trace methyl group dynamics.
Interactive Data Table: Research Findings from Deuterium NMR Studies of Labeled Methionine
| Research Focus | Key Findings |
|---|---|
| Hepatic metabolism of D-methionine | The rate of formation of [methyl-²H₃]sarcosine from D-[methyl-²H₃]methionine was found to be rapid, similar to the rate observed with L-methionine. nih.gov |
| Inhibition of D-amino acid oxidase | Pretreatment with sodium benzoate, an inhibitor of D-amino acid oxidase, strongly inhibited the metabolic transformations of D-methionine. nih.gov |
Integration of Multi-Omics Data for Comprehensive Analysis
To gain a holistic understanding of the metabolic impact of L-METHIONINE (1-13C; METHYL-D3), the data generated from its analysis is often integrated with other "omics" datasets, such as proteomics, transcriptomics, and genomics. nih.gov This multi-omics approach allows researchers to connect changes in metabolite levels with alterations in protein expression, gene transcription, and genetic makeup, providing a more complete picture of the underlying biological processes. nih.gov
Metabolomics studies using L-METHIONINE (1-13C; METHYL-D3) can identify and quantify the metabolites that receive the labeled methyl group. By simultaneously conducting proteomic analysis, it is possible to identify and quantify the methyltransferase enzymes responsible for these reactions. For instance, an increase in a particular methylated metabolite could be correlated with the upregulation of a specific methyltransferase enzyme observed in the proteomic data.
Transcriptomic data, which measures the levels of messenger RNA (mRNA), can provide further insight by showing whether the changes in protein levels are due to increased gene transcription. This can help to distinguish between changes in enzyme activity due to post-translational modifications versus changes in enzyme abundance.
The integration of these different omics data streams can be complex but offers significant rewards. nih.gov It can help to build comprehensive models of metabolic networks and to identify key regulatory points. nih.gov For example, a study might use L-METHIONINE (1-13C; METHYL-D3) to trace methyl group flux in cancer cells and integrate this with proteomic and transcriptomic data to identify novel therapeutic targets within the one-carbon metabolism pathway. nih.gov
The table below illustrates the types of data that can be integrated and the potential insights that can be gained from such an approach.
Interactive Data Table: Integration of Multi-Omics Data with L-METHIONINE (1-13C; METHYL-D3) Analysis
| Omics Data Type | Information Provided | Integrated Insights |
|---|---|---|
| Metabolomics (with L-METHIONINE (1-13C; METHYL-D3)) | Flux of the labeled methyl group into various metabolites. | Identification of active metabolic pathways and points of metabolic dysregulation. |
| Proteomics | Abundance and post-translational modifications of proteins, including methyltransferases. | Correlation of enzyme levels with metabolic flux; identification of key enzymes in a pathway. nih.gov |
| Transcriptomics | Levels of gene expression (mRNA) for enzymes and other proteins. | Understanding the regulatory mechanisms (transcriptional control) that govern metabolic changes. nih.gov |
| Genomics | Genetic variations (e.g., SNPs) in genes related to metabolism. | Linking genetic predispositions to observed metabolic phenotypes. |
By combining these powerful analytical techniques, researchers can leverage the unique properties of L-METHIONINE (1-13C; METHYL-D3) to unravel the intricate details of one-carbon metabolism and its role in health and disease.
Applications of L Methionine 1 13c; Methyl D3 in Metabolic Pathway Elucidation
Elucidation of the Methionine Cycle and One-Carbon Metabolism
The methionine cycle is a central metabolic hub that is intricately linked with one-carbon metabolism, supporting critical cellular functions such as methylation, biosynthesis of nucleotides and polyamines, and maintaining redox balance. The use of L-METHIONINE (1-13C; METHYL-D3) has been instrumental in dissecting the complex interplay of these pathways.
Transmethylation Pathways and S-Adenosylmethionine (SAM) Synthesis
The methionine cycle begins with the activation of methionine to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions. creative-proteomics.com L-METHIONINE (1-13C; METHYL-D3) allows researchers to trace the flow of the labeled methyl group through transmethylation reactions. nih.govresearchgate.net In this process, methionine adenosyltransferase (MAT) catalyzes the reaction between methionine and ATP to form SAM. nih.govyoutube.com The labeled methyl group from the tracer can then be tracked as it is transferred by methyltransferases to various substrates, including DNA, RNA, proteins, and lipids. nih.gov
Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). nih.govyoutube.com The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity. nih.gov Studies utilizing L-METHIONINE (1-13C; METHYL-D3) have enabled the quantification of transmethylation fluxes in different physiological and pathological states. For instance, research in healthy men has shown that transmethylation rates increase significantly in the fed state compared to the postabsorptive state, highlighting the regulatory importance of the methionine locus in response to nutrient availability. nih.gov
Transsulfuration Pathway Dynamics
Homocysteine, formed from the hydrolysis of SAH, stands at a crucial branch point. It can either be remethylated back to methionine or enter the transsulfuration pathway to be irreversibly converted to cysteine. nih.govwikipedia.org The transsulfuration pathway, therefore, plays a vital role in sulfur metabolism and the synthesis of important molecules like glutathione. creative-proteomics.comnih.gov
By tracing the labeled carbon and deuterium (B1214612) atoms from L-METHIONINE (1-13C; METHYL-D3), researchers can follow the fate of the methionine backbone through the transsulfuration pathway. This pathway involves two key vitamin B6-dependent enzymes: cystathionine (B15957) β-synthase (CBS), which condenses homocysteine with serine to form cystathionine, and cystathionine γ-lyase (CSE), which cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. nih.govresearchgate.net Studies in piglets using labeled methionine have demonstrated that the gastrointestinal tract is a significant site for both transmethylation and transsulfuration, contributing substantially to whole-body homocysteine production and cysteine synthesis. nih.gov
Contribution to Nucleotide Biosynthesis and Polyamine Production
The methionine cycle and one-carbon metabolism are essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. creative-proteomics.com The methyl group from SAM is not directly used in nucleotide synthesis, but the folate cycle, which is tightly coupled to the methionine cycle, provides the one-carbon units necessary for these biosynthetic processes. nih.gov
Furthermore, SAM is a precursor for the synthesis of polyamines, such as spermidine (B129725) and spermine. nih.govmdpi.com This occurs through the decarboxylation of SAM to form decarboxylated SAM (dcSAM), which then donates its aminopropyl group. nih.govmdpi.com Research has shown that high levels of polyamine biosynthesis can increase the cellular demand for folate, as both pathways compete for SAM. nih.gov The use of labeled methionine helps in understanding the partitioning of SAM between methylation reactions and polyamine synthesis under different cellular conditions.
Interplay with Folate Cycle Metabolism
The methionine and folate cycles are intricately linked through the remethylation of homocysteine to methionine. researchgate.net This reaction, catalyzed by methionine synthase (MS), requires vitamin B12 as a cofactor and utilizes 5-methyltetrahydrofolate (5-MTHF) as the methyl donor. creative-proteomics.comresearchgate.net This step represents a critical intersection, transferring a methyl group from the folate pool to the methionine cycle. researchgate.netnih.gov
Stable isotope tracers like L-METHIONINE (1-13C; METHYL-D3) have been pivotal in studying this interplay. For example, they can help quantify the rate of homocysteine remethylation versus its entry into the transsulfuration pathway. nih.govresearchgate.net This is crucial because disruptions in folate metabolism can directly impact methionine regeneration, leading to an accumulation of homocysteine, which is a risk factor for various diseases. creative-proteomics.com Studies have shown that even when folate-dependent methionine synthesis is impaired, sufficient methionine for essential functions like neural tube closure can be obtained through the diet or the action of betaine-homocysteine methyltransferase (BHMT), an alternative remethylation pathway. nih.gov
Analysis of Protein Synthesis and Turnover Rates
L-METHIONINE (1-13C; METHYL-D3) is a valuable tracer for measuring the rates of protein synthesis and degradation. By monitoring the incorporation of the labeled amino acid into proteins and its release from protein breakdown, researchers can gain a dynamic view of protein turnover.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodologies
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomics technique that utilizes stable isotope-labeled amino acids to compare protein abundance between different cell populations. wikipedia.orgnih.gov While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC, labeled methionine can also be employed. nih.govmoleculardimensions.com
In a typical SILAC experiment, one population of cells is grown in a medium containing the "light" (unlabeled) amino acid, while the other is grown in a medium with the "heavy" (isotope-labeled) amino acid, such as L-METHIONINE (1-13C; METHYL-D3). wikipedia.org After several cell doublings, the labeled amino acid is fully incorporated into the proteome. fishersci.com The cell populations can then be subjected to different treatments, and their protein lysates are combined for analysis by mass spectrometry. wikipedia.orgfishersci.com The relative peak intensities of the light and heavy peptide pairs in the mass spectrum correspond to the relative abundance of the proteins in the two samples. wikipedia.org A variation of this method, pulsed SILAC (pSILAC), involves adding the labeled amino acid for a short period to specifically monitor newly synthesized proteins. wikipedia.org
The following table summarizes key research findings using L-METHIONINE (1-13C; METHYL-D3) and related tracers:
| Research Area | Key Findings | Organism/System | Tracer(s) Used |
| Methionine Metabolism | Transmethylation rates are significantly higher in the fed state compared to the postabsorptive state. | Healthy young men | [methyl-2H3]- and [1-13C]methionine |
| Protein Turnover | Demonstrated the feasibility of concurrently measuring muscle protein synthesis and breakdown using a minimally invasive approach. | Elderly human volunteers | Methyl-[D3]-creatine, deuterium oxide, Methyl-[D3]-3-methylhistidine |
| Methionine Cycle Flux | A sulfur amino acid-devoid diet significantly reduced protein synthesis, transmethylation, remethylation, and transsulfuration. | Healthy men | L-[1-13C; methyl-2H3]Met |
| Splanchnic Metabolism | The gastrointestinal tract metabolizes a significant portion of dietary methionine, contributing to whole-body homocysteine production. | Piglets | [1-(13)C]methionine and [(2)H(3)]methionine |
| Myotube Protein Dynamics | Assessed the rates of muscle protein synthesis and breakdown in C2C12 myotubes over time. | C2C12 myotubes | [methyl-D3]-13C-methionine |
Quantification of Protein Expression and Dynamics
Stable isotope-labeled amino acids are fundamental tools for studying protein dynamics, including their synthesis, breakdown, and turnover rates. L-METHIONINE (1-13C; METHYL-D3) is particularly useful for these applications due to methionine's essential role as a building block of proteins.
One key application is the measurement of muscle protein synthesis (MPS) and muscle protein breakdown (MPB). By introducing L-METHIONINE (1-13C; METHYL-D3) into a cell culture or organism, researchers can monitor the rate at which the labeled methionine is incorporated into newly synthesized proteins. This provides a direct measure of the fractional synthetic rate (FSR) of proteins.
A novel method utilizes the transfer of the labeled methyl group ([¹³CD₃]) from methionine to protein-bound histidine, forming 3-methylhistidine. This modified amino acid is released during protein breakdown and is not reincorporated into new proteins. By measuring the appearance of labeled 3-methylhistidine in the culture medium or circulation, scientists can quantify the rate of protein breakdown (Fractional Breakdown Rate, FBR). researchgate.net
One study on C2C12 myotubes (a mouse muscle cell line) demonstrated this dual utility. The incorporation of [methyl-D₃]-¹³C-methionine was tracked over 48 hours to determine protein synthesis rates, while the release of [methyl-D₃]-methylhistidine was monitored to determine breakdown rates. researchgate.net This approach allows for the simultaneous assessment of both sides of the protein turnover equation, providing a dynamic view of the net protein balance.
Table 1: Protein Turnover Dynamics in C2C12 Myotubes Measured by [methyl-D₃]-¹³C-Methionine
This interactive table presents the fractional synthetic rate (FSR) and fractional breakdown rate (FBR) of protein in muscle cells at different time points after the introduction of the isotopic tracer. Data is sourced from a study on C2C12 myotubes. researchgate.net
| Time Point (Hours) | Fractional Synthetic Rate (%/h) | Fractional Breakdown Rate (%/h) | Net Protein Balance (%/h) |
| 4 | 2.2 | 2.3 | -0.1 |
| 6 | 2.6 | - | - |
| 8 | - | 2.2 | - |
| 48 | 1.4 | 4.8 | -3.4 |
Investigation of Post-Translational Modifications
Post-translational modifications (PTMs) are crucial for regulating protein function, and L-METHIONINE (1-13C; METHYL-D3) is instrumental in studying a key PTM: methylation.
Quantification of Protein Methylation Dynamics
The methyl group of methionine, once activated into S-adenosylmethionine (SAM), is the primary methyl donor for the methylation of proteins and other molecules. By using L-METHIONINE (1-13C; METHYL-D3), the heavy labeled methyl group ([¹³CD₃]) is transferred to acceptor proteins by methyltransferase enzymes. This allows for the sensitive detection and quantification of methylation events using mass spectrometry.
This technique, often referred to as "heavy methyl-SILAC" (Stable Isotope Labeling by Amino acids in Cell culture), enables the confident identification and relative quantification of proteins with methylation sites. The specific mass shift caused by the heavy methyl group allows for clear differentiation between un-, mono-, di-, and tri-methylated forms of amino acid residues like lysine and arginine. scientificlabs.co.uk
Furthermore, as described in the previous section, the transfer of the labeled methyl group to histidine to form 3-methylhistidine is a specific type of protein methylation. Tracking the dynamics of this modification provides a unique window into protein breakdown processes, as 3-methylhistidine is a well-established biomarker for myofibrillar protein degradation. researchgate.net
Accurate Determination of Methionine Oxidation
Methionine is highly susceptible to oxidation, forming methionine sulfoxide (B87167). This modification can alter a protein's structure and function and is implicated in various cellular processes and pathologies. Accurately quantifying the level of methionine oxidation is challenging because oxidation can occur artificially during sample preparation and analysis.
To overcome this, specific isotopic labeling methods have been developed. The most prominent and accurate method does not directly use L-METHIONINE (1-13C; METHYL-D3) but instead employs hydrogen peroxide enriched with a heavy oxygen isotope (H₂¹⁸O₂). nih.govnih.gov In this approach, at the very beginning of sample preparation, all unoxidized methionine residues in a protein sample are intentionally oxidized with H₂¹⁸O₂. This converts them to methionine sulfoxide containing an ¹⁸O atom. nih.gov
Any methionine residues that were already oxidized in vivo (i.e., within the cell) will contain the naturally abundant, lighter ¹⁶O atom. Mass spectrometry can then easily distinguish between the ¹⁸O-labeled (artificially oxidized) and ¹⁶O-labeled (biologically oxidized) peptides based on their 2-Dalton mass difference. This allows for the precise calculation of the original, in vivo oxidation level, effectively eliminating the risk of overestimation due to sample handling artifacts. nih.govnih.gov An alternative strategy, known as Methionine Oxidation by Blocking with Alkylation (MObBa), involves selectively alkylating unoxidized methionines to serve as a stable proxy for their quantification. nih.govresearchgate.net
Metabolic Flux Analysis (MFA) Utilizing L-METHIONINE (1-13C; METHYL-D3)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govnih.gov Using isotopically labeled substrates like L-METHIONINE (1-13C; METHYL-D3) as tracers is central to this approach. By tracking the incorporation of the heavy isotopes into downstream metabolites, researchers can map the flow of atoms and deduce the activity of various metabolic pathways. nih.gov
Steady-State and Non-Stationary Isotopic Metabolic Flux Analysis
MFA can be performed under two different assumptions: isotopic steady-state or non-stationary (or instationary) conditions.
Steady-State MFA (SS-MFA) assumes that the system is in both a metabolic and isotopic steady state. This means that the concentrations of metabolites are constant, and the isotopic labeling of metabolites is no longer changing over time. nih.gov This approach is powerful but can require long labeling experiments to reach full isotopic equilibrium.
Non-Stationary or Isotopically Instationary MFA (INST-MFA) analyzes the system during the transient phase before isotopic steady state is reached. nih.govnih.gov This method uses short-term labeling data and can provide flux information much more quickly. It is particularly valuable for systems that are slow to reach isotopic equilibrium.
When using labeled methionine as a tracer, a significant challenge arises from the mixing of the intracellular methionine pool with the much larger extracellular pool in the culture medium. This mixing can prevent the system from reaching a true isotopic steady state within a practical timeframe. nih.gov Therefore, a non-stationary approach is often necessary to accurately quantify methionine metabolic fluxes. nih.gov
Computational Modeling and Data Interpretation for Flux Estimation
Regardless of the approach, MFA relies heavily on computational modeling. The process involves:
Defining a Metabolic Network Model: A detailed map of the relevant biochemical reactions involving the tracer is constructed.
Isotope Labeling Measurement: The isotopic labeling patterns (mass isotopomer distributions) of key intracellular and extracellular metabolites are measured over time using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov
Flux Estimation: The measured labeling data is fitted to the computational model. Iterative algorithms adjust the flux values in the model until the predicted labeling patterns optimally match the experimentally measured data. nih.gov
In a study quantifying methionine metabolism in a human fibrosarcoma cell line using ¹³C-methionine, researchers developed a kinetic model that explicitly accounted for the mixing of intracellular and extracellular methionine pools. nih.gov This non-stationary MFA approach allowed them to determine the fluxes through key methionine-dependent pathways.
Table 2: Methionine Metabolic Fluxes in HT1080 Fibrosarcoma Cells
This interactive table displays the rates of key metabolic pathways involving methionine, as determined by non-stationary MFA with a ¹³C-methionine tracer. Fluxes are presented relative to the net methionine uptake rate. Data is sourced from a study on a human fibrosarcoma cell line. nih.gov
| Metabolic Flux | Relative Flux (% of Net Methionine Uptake) |
| Transmethylation Flux | ~15% |
| Propylamine (B44156) Transfer Flux | ~15% |
| Ornithine Decarboxylase Flux (in MTAP-deleted cells) | Increased 2-fold |
This analysis revealed that significant portions of the methionine uptake are channeled into transmethylation (for methyl group donation) and propylamine transfer (for polyamine synthesis), providing quantitative insights into the metabolic fate of this critical amino acid. nih.gov
Advanced Methodological Considerations and Emerging Research Directions
Optimization of Experimental Design for Isotope Tracing Studies
The success of stable isotope tracing studies hinges on a well-optimized experimental design. nih.govspringernature.com The primary goal is to maximize the incorporation of the isotopic label into downstream metabolites, allowing for accurate measurement and interpretation of metabolic fluxes. nih.gov Key considerations include the choice of isotopic tracer, the duration of labeling, and the physiological state of the biological system under investigation.
For studies utilizing L-METHIONINE (1-13C; METHYL-D3), the experimental design must account for the dual labels. The ¹³C label at the carboxyl position can be used to trace the carbon backbone of methionine through various metabolic pathways, while the deuterium (B1214612) (D3) label on the methyl group allows for the tracking of methyl group transfer reactions, which are central to methionine's function in one-carbon metabolism.
A critical aspect of the experimental design is the determination of the optimal labeling duration. Short-term labeling can provide insights into rapid metabolic events, while long-term labeling is necessary to achieve isotopic steady-state, where the isotopic enrichment of intracellular metabolites remains constant over time. The choice of labeling duration will depend on the specific research question and the turnover rate of the metabolites of interest.
Furthermore, the concentration of the isotopic tracer in the culture medium or administered to the organism must be carefully chosen. It should be high enough to ensure sufficient label incorporation but not so high as to cause metabolic perturbations. Pilot experiments are often necessary to determine the optimal tracer concentration and labeling time for a given experimental system.
Table 1: Key Parameters for Optimizing Isotope Tracing Experiments
| Parameter | Considerations |
|---|---|
| Isotopic Tracer | Selection of appropriate labeled atoms (e.g., ¹³C, D) to target specific pathways. |
| Labeling Duration | Short-term for kinetic analysis, long-term for steady-state flux analysis. |
| Tracer Concentration | Balance between sufficient label incorporation and avoiding metabolic disturbances. |
| Biological System | Cell culture, animal models, or human subjects, each requiring specific design adaptations. |
| Sampling Time Points | Multiple time points to capture the dynamics of label incorporation. |
Strategies for Mitigating Isotopic Contamination and Background
A significant challenge in mass spectrometry-based metabolomics is the presence of background signals and isotopic contamination, which can interfere with the accurate quantification of labeled metabolites. chromatographyonline.comunm.edu Isotopic contamination can arise from the natural abundance of heavy isotopes (e.g., ¹³C) in biological samples and reagents, as well as from impurities in the isotopic tracer itself.
Several strategies can be employed to mitigate these issues. The use of high-purity isotopic tracers, such as L-METHIONINE (1-13C; METHYL-D3) with high isotopic enrichment, is a crucial first step. sigmaaldrich.com Additionally, careful experimental procedures, including the use of high-purity solvents and reagents, can minimize external contamination. chromatographyonline.com
In terms of data analysis, correction for the natural abundance of stable isotopes is a standard procedure. nih.gov This involves calculating the theoretical isotopic distribution for each metabolite and subtracting the contribution of natural isotopes from the measured signal of the labeled species. nih.gov
Background noise in mass spectrometry can originate from various sources, including the analytical instrument itself, the sample matrix, and co-eluting compounds. unm.edu The use of high-resolution mass spectrometers can help to distinguish between the analyte of interest and interfering ions with similar mass-to-charge ratios. chromatographyonline.com Furthermore, chromatographic separation techniques, such as liquid chromatography (LC), can be optimized to separate the target metabolites from potentially interfering compounds. nih.gov
Development of Novel Tracing Approaches and Multiplexing Strategies
The field of metabolic research is continuously evolving, with the development of novel tracing approaches and multiplexing strategies that allow for a more comprehensive analysis of metabolic networks. nih.gov L-METHIONINE (1-13C; METHYL-D3) is well-suited for these advanced techniques due to its dual-labeling pattern.
One such approach is multiplexed stable isotope tracing, where multiple isotopic tracers are used simultaneously to probe different metabolic pathways. For example, L-METHIONINE (1-13C; METHYL-D3) could be used in combination with a ¹³C-labeled glucose tracer to simultaneously investigate methionine metabolism and glycolysis. This allows for the study of the interplay between different metabolic pathways under various physiological or pathological conditions.
Another emerging area is dynamic metabolic flux analysis, which involves monitoring the time-dependent changes in isotopic labeling patterns to determine the rates of metabolic reactions. The dual labels in L-METHIONINE (1-13C; METHYL-D3) provide a unique opportunity to dynamically trace both the carbon skeleton and the methyl group of methionine, offering a more detailed picture of its metabolic fate.
Integration with CRISPR-based Approaches for Gene Editing and Isotope Labeling
The integration of stable isotope tracing with CRISPR-based gene editing technologies represents a powerful strategy for dissecting the genetic control of metabolism. nih.govnih.gov CRISPR allows for the precise modification of genes involved in specific metabolic pathways, and subsequent isotope tracing with compounds like L-METHIONINE (1-13C; METHYL-D3) can reveal the functional consequences of these genetic perturbations. nih.gov
For instance, researchers can use CRISPR to knock out or knock down a gene encoding an enzyme in the methionine metabolic pathway. By then introducing L-METHIONINE (1-13C; METHYL-D3) and analyzing the labeling patterns of downstream metabolites, they can determine the impact of the gene knockout on the flux through that pathway. This approach can be used to identify essential genes for specific metabolic functions and to elucidate the roles of uncharacterized enzymes.
Furthermore, CRISPR can be used to introduce specific mutations into metabolic enzymes, allowing for the study of how these mutations affect enzyme activity and metabolic flux. This combination of gene editing and isotope tracing provides a highly targeted and powerful tool for understanding the molecular basis of metabolic regulation.
Unexplored Metabolic Pathways and Regulatory Mechanisms Amenable to L-METHIONINE (1-13C; METHYL-D3) Tracing
While the central pathways of methionine metabolism are well-established, there are still unexplored areas and regulatory mechanisms that can be investigated using L-METHIONINE (1-13C; METHYL-D3) tracing. For example, the role of methionine in regulating cellular signaling pathways is an area of active research. The methyl group of methionine, tracked by the D3 label, is used for the methylation of various molecules, including proteins and DNA, which can have profound effects on cellular function. nih.gov
The interplay between methionine metabolism and other metabolic pathways, such as the folate and choline (B1196258) cycles, is another area where L-METHIONINE (1-13C; METHYL-D3) can provide valuable insights. mdpi.com By tracing the fate of both the carbon and methyl groups of methionine, researchers can gain a better understanding of how these interconnected pathways are regulated and how they respond to different nutritional and environmental cues.
Furthermore, the application of L-METHIONINE (1-13C; METHYL-D3) in non-canonical metabolic pathways is a promising avenue for future research. There may be as-yet-undiscovered roles for methionine in cellular metabolism that can be uncovered through unbiased metabolomics studies using this versatile tracer.
Contributions to Vaccine Development Research via SITE Methodology
Stable Isotope Tagging of Epitopes (SITE) is a powerful technique used in vaccine development to identify virus-induced peptides that can serve as potential T-cell epitopes. sigmaaldrich.com L-METHIONINE (1-13C; METHYL-D3) is a key reagent in this methodology. The principle of SITE involves infecting cells in the presence of a stable isotope-labeled amino acid, such as L-METHIONINE (1-13C; METHYL-D3). sigmaaldrich.com
Newly synthesized viral proteins will incorporate the labeled amino acid. These proteins are then processed by the cell's antigen presentation machinery, and the resulting peptides are presented on the surface of the cell by major histocompatibility complex (MHC) molecules. By using mass spectrometry to identify peptides that contain the isotopic label, researchers can specifically pinpoint the viral peptides that are being presented to the immune system.
This information is crucial for the rational design of vaccines, as it allows for the selection of the most immunogenic viral epitopes that are likely to elicit a strong and protective T-cell response. The use of metabolic profiling in conjunction with other -omics technologies is becoming increasingly important in understanding the mechanisms of vaccine-induced immunity. nih.gov
Role in Understanding Metabolic Reprogramming in Disease Models
Metabolic reprogramming is a hallmark of many diseases, including cancer and neurodegenerative disorders. nih.govnih.gov Cancer cells, for example, often exhibit altered methionine metabolism to support their rapid proliferation and to maintain a high level of methylation for epigenetic regulation. nih.gov
L-METHIONINE (1-13C; METHYL-D3) tracing can be used to study these metabolic alterations in detail. By comparing the metabolic fate of methionine in healthy versus diseased cells or tissues, researchers can identify key metabolic pathways that are dysregulated in the disease state. nih.gov This knowledge can be used to develop novel diagnostic biomarkers and to identify potential therapeutic targets.
In the context of cancer, for instance, tracing studies with labeled methionine have revealed an increased dependence of some tumors on exogenous methionine, a phenomenon known as "methionine addiction." This has led to the development of therapeutic strategies aimed at restricting methionine availability to tumors.
Table 2: Applications of L-METHIONINE (1-13C; METHYL-D3) in Disease Models
| Disease Area | Application of L-METHIONINE (1-13C; METHYL-D3) Tracing |
|---|---|
| Cancer | Investigating methionine addiction and altered one-carbon metabolism. |
| Neurodegenerative Diseases | Studying the role of methionine metabolism in neuronal function and dysfunction. |
| Immunology | Elucidating the metabolic requirements of immune cell activation and function. nih.gov |
| Inborn Errors of Metabolism | Diagnosing and monitoring metabolic disorders related to methionine metabolism. |
Q & A
Q. Example Workflow :
Perform parallel feeding with 13C-methionine and 13C-isoleucine .
Compare 13C NMR chemical shifts to identify labeled positions.
Use deuterium retention analysis (e.g., single retained deuterium in isoleucine-derived proline) to infer reaction mechanisms .
Basic: What methodological advancements enhance the detection of L-Methionine (1-13C; Methyl-D3) in NMR studies?
Answer:
Dynamic Nuclear Polarization (DNP) -enhanced NMR achieves >10,000× signal-to-noise ratio improvements for 13C-labeled compounds. By polarizing nuclear spins at low temperatures (1–2 K) and high magnetic fields (3.35 T), followed by rapid dissolution, hyperpolarized solutions retain 37% 13C polarization, enabling real-time tracking of metabolic fluxes .
Q. Application Steps :
DNP Polarizer Setup : Irradiate solid-state samples with 94 GHz microwaves.
Rapid Dissolution : Inject pre-cooled solvent to preserve polarization.
Transfer to NMR : Acquire hyperpolarized signals within seconds to minutes.
Q. Data Example :
- 13C Polarization : 37% (vs. thermal equilibrium at 0.00083% for 13C at 9.4 T).
- Enhancement Factor : 44,400× for 13C .
Advanced: How can L-Methionine (Methyl-D3) be applied to study membrane transport mechanisms in microbial systems?
Answer:
In Mycobacterium bovis BCG, methionine-(methyl-d3) was used to characterize energy-dependent transport via the MetM transporter. Key steps include:
- Competitive Uptake Assays : Compare labeled vs. unlabeled methionine uptake using LC-MS.
- Membrane Potential Modulation : Use ionophores (e.g., valinomycin) to test proton motive force dependence.
- Control Experiments : Verify absence of background labeling in methionine-free controls .
Q. Critical Findings :
- MetM transporter activity is voltage-gated , relying on membrane potential.
- No detectable transport in energy-depleted cells, confirming active transport .
Basic: What experimental design principles optimize precursor feeding studies with labeled methionine?
Answer:
Isotope Selection : Use methyl-D3 for tracking methyl groups and 1-13C for carbon backbone tracing.
Dose Optimization : Balance isotopic enrichment (e.g., 98 atom% D) with metabolic toxicity .
Harvest Timing : Sample cultures during logarithmic growth to capture active biosynthesis.
Analytical Cross-Validation : Combine NMR (structural elucidation) and HR-MS (quantitative accuracy) .
Q. Case Study :
- In asperparaline A biosynthesis, [methyl-13C]-L-methionine and [1-13C]-L-isoleucine were fed to pinpoint methyl and carbon contributions to the bicyclo[2.2.2]diazaoctane ring .
Advanced: How can spectroscopic and computational methods elucidate L-Methionine’s interaction with proteins?
Answer:
Fluorescence Quenching and Molecular Docking were integrated to study L-Methionine’s binding to α-chymotrypsin (α-Chy):
- Spectroscopic Analysis : Measure tryptophan fluorescence quenching to calculate binding constants (e.g., Stern-Volmer plots).
- Circular Dichroism (CD) : Monitor conformational changes in α-Chy upon methionine binding.
- Molecular Dynamics (MD) : Simulate binding free energies and identify critical residues (e.g., His57, Asp102) .
Q. Key Findings :
- L-Methionine stabilizes α-Chy via hydrophobic and hydrogen-bonding interactions.
- Binding alters enzymatic activity, relevant for designing methionine-based inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
